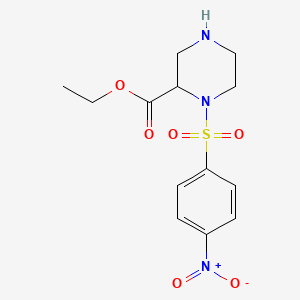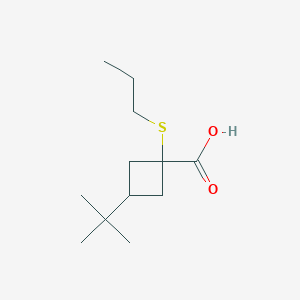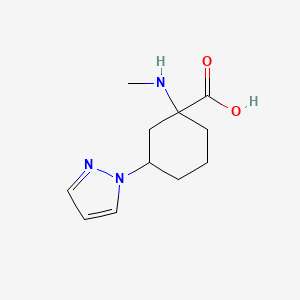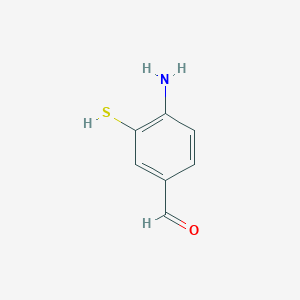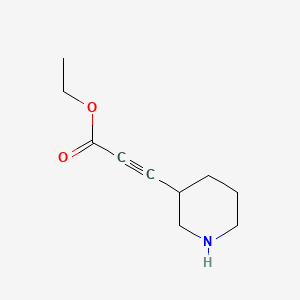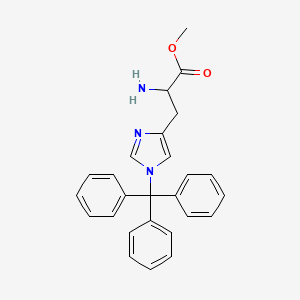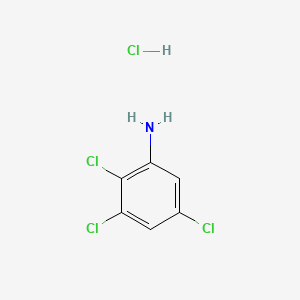
2,3,5-Trichloroanilinehydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,5-Trichloroanilinehydrochloride is a chemical compound with the molecular formula C6H4Cl3N·HCl. It is a derivative of aniline, where three hydrogen atoms on the benzene ring are replaced by chlorine atoms at positions 2, 3, and 5. This compound is commonly used in various chemical and industrial applications due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5-Trichloroanilinehydrochloride typically involves the chlorination of aniline. One common method includes the following steps:
Chlorination of Aniline: Aniline is dissolved in a solvent such as glacial acetic acid or alcohol.
Formation of 2,3,5-Trichloroaniline: The chlorinated product is then treated with hydrogen chloride gas to form this compound.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chlorination reactors where aniline and chlorine gas are reacted under controlled conditions. The process is optimized to maximize yield and purity while minimizing the formation of unwanted by-products.
Analyse Des Réactions Chimiques
Types of Reactions
2,3,5-Trichloroanilinehydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium hydroxide can be used to replace chlorine atoms with hydroxyl groups.
Oxidation: Strong oxidizing agents like potassium permanganate can be used to oxidize the compound.
Reduction: Reducing agents such as sodium borohydride can be employed to reduce the compound.
Major Products Formed
Substitution: Formation of hydroxylated derivatives.
Oxidation: Formation of chlorinated quinones.
Reduction: Formation of partially dechlorinated anilines.
Applications De Recherche Scientifique
2,3,5-Trichloroanilinehydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in studies involving enzyme inhibition and protein binding.
Medicine: Investigated for its potential use in developing pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and agrochemicals.
Mécanisme D'action
The mechanism of action of 2,3,5-Trichloroanilinehydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4,6-Trichloroaniline: Another chlorinated aniline derivative with similar properties but different chlorine substitution pattern.
Dichloroanilines: Compounds with two chlorine atoms on the aniline ring, such as 2,4-Dichloroaniline and 2,6-Dichloroaniline.
Uniqueness
2,3,5-Trichloroanilinehydrochloride is unique due to its specific chlorine substitution pattern, which imparts distinct chemical and physical properties. This makes it suitable for specialized applications in various fields.
Propriétés
Formule moléculaire |
C6H5Cl4N |
|---|---|
Poids moléculaire |
232.9 g/mol |
Nom IUPAC |
2,3,5-trichloroaniline;hydrochloride |
InChI |
InChI=1S/C6H4Cl3N.ClH/c7-3-1-4(8)6(9)5(10)2-3;/h1-2H,10H2;1H |
Clé InChI |
PNOTXTMQNOKTPO-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1N)Cl)Cl)Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


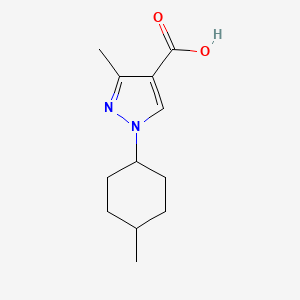
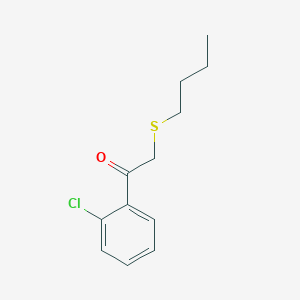

![(2S)-2-amino-3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propanoic acid hydrochloride](/img/structure/B13640207.png)
